molecular formula C20H17Cl3N4 B12424354 Vatalanib-d4 (dihydrochloride)

Vatalanib-d4 (dihydrochloride)

Cat. No.: B12424354
M. Wt: 423.8 g/mol
InChI Key: AZUQEHCMDUSRLH-CCFLRNNZSA-N
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Description

Vatalanib-d4 (dihydrochloride) is a deuterated form of Vatalanib, an oral receptor tyrosine kinase inhibitor. It is designed to block all known vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and c-Kit receptors. This compound is primarily investigated for its potential in treating various types of cancer by inhibiting angiogenesis, the process through which new blood vessels form from pre-existing vessels, which is crucial for tumor growth and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the formation of the dihydrochloride salt to improve the compound’s solubility and stability .

Industrial Production Methods

Industrial production of Vatalanib-d4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Vatalanib-d4 (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of Vatalanib-d4 (dihydrochloride), which are studied for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Vatalanib-d4 (dihydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Vatalanib-d4 (dihydrochloride) exerts its effects by potently inhibiting the tyrosine kinase domains of vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and c-Kit receptors. These receptors play a crucial role in the formation of new blood vessels, which are essential for tumor growth and metastasis. By blocking these receptors, Vatalanib-d4 (dihydrochloride) effectively inhibits angiogenesis, thereby reducing tumor growth and spread .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vatalanib-d4 (dihydrochloride) is unique due to its deuterated form, which enhances its metabolic stability and prolongs its half-life compared to non-deuterated analogs. This property makes it a valuable compound for studying the effects of deuteration on drug metabolism and for developing more effective anti-cancer therapies .

Properties

Molecular Formula

C20H17Cl3N4

Molecular Weight

423.8 g/mol

IUPAC Name

N-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride

InChI

InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H/i5D,6D,7D,8D;;

InChI Key

AZUQEHCMDUSRLH-CCFLRNNZSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)[2H])[2H])Cl)[2H].Cl.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl

Origin of Product

United States

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